molecular formula C11H19Cl B15251546 1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane

1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane

Cat. No.: B15251546
M. Wt: 186.72 g/mol
InChI Key: RQCAMHJKAGCTQM-UHFFFAOYSA-N
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Description

1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a chloromethyl group attached to a cyclopropyl ring, which is further connected to a methylcyclopentane structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane typically involves the chloromethylation of cyclopropylmethyl compounds followed by further reactions to introduce the methylcyclopentane moiety. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus trichloride in the presence of a base like pyridine to facilitate the chloromethylation process.

Industrial Production Methods

Industrial production of this compound may involve large-scale chloromethylation reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines or alcohols.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction can be used to remove the chloromethyl group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium hydroxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

    Substitution: Formation of azides, alcohols, or amines.

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of hydrocarbons or dechlorinated products.

Scientific Research Applications

1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane involves its interaction with molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The cyclopropyl and methylcyclopentane moieties may influence the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane, 1-chloro-1-methyl: Similar structure but lacks the cyclopropylmethyl group.

    Cyclopropylmethyl chloride: Contains the cyclopropylmethyl group but lacks the methylcyclopentane moiety.

    1-Chloro-1-methylcyclopentane: Similar structure but lacks the cyclopropylmethyl group.

Uniqueness

1-{[1-(Chloromethyl)cyclopropyl]methyl}-1-methylcyclopentane is unique due to the presence of both the chloromethylcyclopropyl and methylcyclopentane groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

1-[[1-(chloromethyl)cyclopropyl]methyl]-1-methylcyclopentane

InChI

InChI=1S/C11H19Cl/c1-10(4-2-3-5-10)8-11(9-12)6-7-11/h2-9H2,1H3

InChI Key

RQCAMHJKAGCTQM-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC1)CC2(CC2)CCl

Origin of Product

United States

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